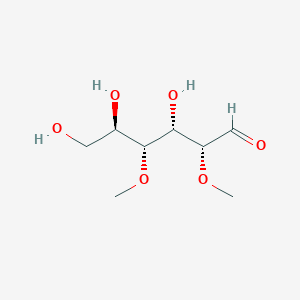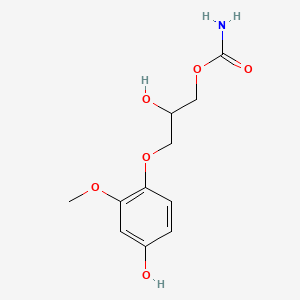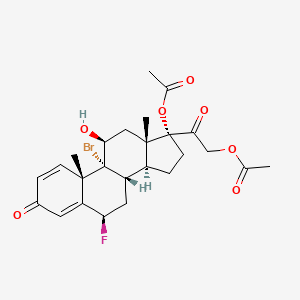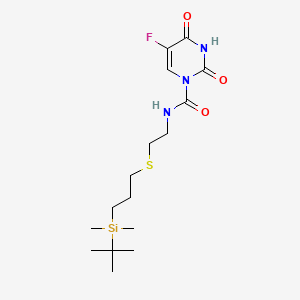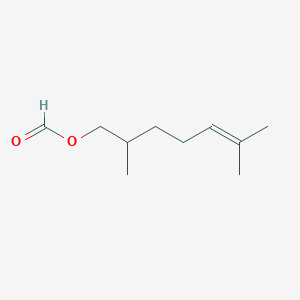
2,6-Dimethylheptenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylheptenyl formate, also known by its unique identifier SE6UX9PQ3U, is an organic compound with the molecular formula C10H18O2 . It is a formate ester derived from 2,6-dimethylhepten-1-ol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylheptenyl formate typically involves the esterification of 2,6-dimethylhepten-1-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
2,6-Dimethylhepten-1-ol+Formic Acid→2,6-Dimethylheptenyl Formate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylheptenyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,6-dimethylhepten-1-ol and formic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,6-Dimethylhepten-1-ol and formic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylheptenyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dimethylheptenyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 2,6-dimethylhepten-1-ol and formic acid. These products can further participate in various biochemical pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylheptenyl formate can be compared with other similar compounds, such as:
2,6-Dimethylhepten-1-ol: The alcohol precursor used in its synthesis.
Formic Acid Esters: Other esters derived from formic acid, which may have similar chemical properties but different biological activities.
Alkyl Formates: A class of compounds with varying alkyl groups, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2119671-25-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,6-dimethylhept-5-enyl formate |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3)7-12-8-11/h5,8,10H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
ULJVYVNXXPACGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


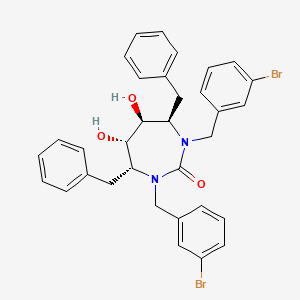
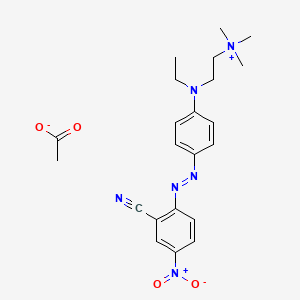
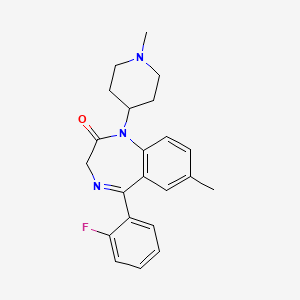
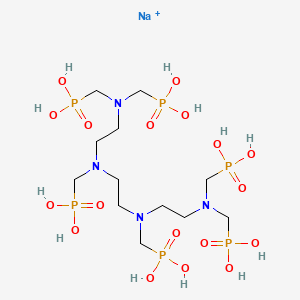
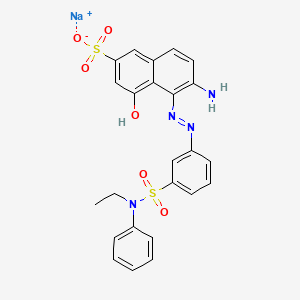

![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
